

Rationale for Combining Onvansertib with FOLFIRI and Bevacizumab: A Technical Guide

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Compound of Interest

Compound Name: Onvansertib

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Abstract

This technical guide delineates the scientific rationale and preclinical and clinical evidence supporting the combination of **Onvansertib**, a first-in-class, third-generation Polo-like kinase 1 (PLK1) inhibitor, with the standard-of-care chemotherapy regimen FOLFIRI (folinic acid, fluorouracil, and irinotecan) and the anti-angiogenic agent bevacizumab for the treatment of metastatic colorectal cancer (mCRC), particularly in patients with KRAS mutations. This combination therapy leverages a multi-pronged attack on tumor cell proliferation, survival, and angiogenesis. **Onvansertib** induces synthetic lethality in KRAS-mutant cancer cells and potentiates the cytotoxic effects of FOLFIRI by inhibiting DNA damage repair. Bevacizumab complements this by normalizing the tumor vasculature, thereby potentially enhancing the delivery and efficacy of co-administered therapies, and exhibiting synergistic anti-angiogenic effects with **Onvansertib** through the hypoxia pathway. This guide will provide a detailed overview of the mechanisms of action, a summary of key quantitative data from clinical and preclinical studies, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Unmet Need in KRAS-Mutant Metastatic Colorectal Cancer

Colorectal cancer is a leading cause of cancer-related mortality worldwide. A significant subset of patients, approximately 45%, harbor mutations in the KRAS oncogene, which are associated with a more aggressive disease phenotype and resistance to certain targeted therapies, such as EGFR inhibitors.[1] For patients with KRAS-mutant mCRC that has progressed on first-line oxaliplatin-based chemotherapy, the subsequent treatment options, often including FOLFIRI with or without bevacizumab, offer limited efficacy, with objective response rates (ORR) typically in the range of 5-13%.[1][2] This highlights a critical unmet medical need for novel therapeutic strategies that can improve outcomes in this patient population. The combination of **Onvansertib** with FOLFIRI and bevacizumab has emerged as a promising approach to address this challenge.

Mechanisms of Action

Onvansertib: A Selective PLK1 Inhibitor

Onvansertib is an orally bioavailable, highly selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[3][4] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[3][5] Overexpression of PLK1 is common in various cancers, including colorectal cancer, and is often correlated with poor prognosis.[3]

By inhibiting PLK1, **Onvansertib** disrupts mitotic progression, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[3][5] Notably, preclinical studies have demonstrated that KRAS-mutant colorectal cancer cells exhibit a higher sensitivity to PLK1 inhibition than their KRAS wild-type counterparts, a concept known as synthetic lethality.[6][7] Furthermore, PLK1 is involved in the DNA damage response.[8] By inhibiting PLK1, **Onvansertib** can impair the cancer cells' ability to repair DNA damage induced by chemotherapeutic agents like irinotecan and 5-fluorouracil (5-FU), thus enhancing their cytotoxic effects.[8]

FOLFIRI: A Standard Chemotherapy Regimen

FOLFIRI is a combination chemotherapy regimen consisting of:

- **Irinotecan:** A topoisomerase I inhibitor. Irinotecan and its active metabolite, SN-38, prevent the re-ligation of single-strand DNA breaks created by topoisomerase I, leading to the accumulation of DNA damage and apoptosis.[2][7]

- 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. This leads to the depletion of thymidine triphosphate, disrupting DNA synthesis and repair.[7]
- Folinic Acid (Leucovorin): Enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.[7][9]

Bevacizumab: An Anti-Angiogenic Agent

Bevacizumab is a humanized monoclonal antibody that targets and neutralizes vascular endothelial growth factor A (VEGF-A).[10] VEGF-A is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[10][11] By binding to VEGF-A, bevacizumab prevents its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[11][12] This leads to the pruning of existing tumor blood vessels and the inhibition of new vessel growth, resulting in a reduction of blood supply to the tumor.[12]

The Rationale for Combination Therapy

The combination of **Onvansertib**, FOLFIRI, and bevacizumab is based on a strong preclinical and clinical rationale centered on synergistic mechanisms of action:

- Synergistic Cytotoxicity: **Onvansertib**'s inhibition of PLK1 is synthetically lethal in KRAS-mutant CRC cells and potentiates the DNA-damaging effects of FOLFIRI.[2][6] Preclinical studies have shown a synergistic anti-tumor effect when **Onvansertib** is combined with irinotecan.[2]
- Dual Anti-Angiogenic Effect: **Onvansertib** has been shown to inhibit the hypoxia pathway by reducing the expression of hypoxia-inducible factor 1-alpha (HIF-1 α).[13] This, combined with the direct anti-VEGF action of bevacizumab, creates a dual blockade of angiogenesis. Preclinical xenograft models have demonstrated that the combination of **Onvansertib** and bevacizumab leads to a greater reduction in tumor vascularization compared to either agent alone.[13]
- Overcoming Chemoresistance: PLK1 is implicated in DNA damage repair pathways that can contribute to resistance to chemotherapies like irinotecan.[14] By inhibiting PLK1,

Onvansertib may overcome intrinsic or acquired resistance to FOLFIRI.[\[14\]](#)

Quantitative Data from Preclinical and Clinical Studies

The efficacy and safety of the **Onvansertib**, FOLFIRI, and bevacizumab combination have been evaluated in both preclinical models and clinical trials.

Preclinical Data

Experiment Type	Model	Key Findings	Reference
In Vitro Cell Viability	Isogenic KRAS-mutant and wild-type DLD1 CRC cells	Onvansertib demonstrated superior activity in KRAS-mutant cells compared to wild-type cells.	[7]
In Vitro Synergy	SCLC cell lines	Onvansertib showed synergistic effects when combined with paclitaxel.	[5]
In Vivo Xenograft	KRAS-mutant HCT116 CRC xenograft model in BALB/c nude mice	The combination of Onvansertib and irinotecan resulted in potent anti-tumor activity.	[15]
In Vivo Xenograft	KRAS-mutant CRC xenograft models	The combination of Onvansertib and bevacizumab significantly reduced tumor growth and vascularization.	[13]

Clinical Trial Data (NCT03829410)

A Phase 1b/2 clinical trial (NCT03829410) evaluated the safety and efficacy of **Onvansertib** in combination with FOLFIRI and bevacizumab in patients with KRAS-mutant mCRC who had progressed after first-line oxaliplatin-based therapy.[\[6\]](#)[\[16\]](#)

Parameter	Phase 1b (n=18)	Phase 2 (n=53)	Reference
Recommended Phase 2 Dose (RP2D) of Onvansertib	15 mg/m ²	-	[17]
Objective Response Rate (ORR)	44%	26.4%	[1] [17]
Median Duration of Response (DOR)	9.5 months	11.7 months	[1] [17]
Median Progression-Free Survival (PFS)	-	8.4 months	[18]
Most Common Grade 3/4 Adverse Event	Neutropenia	Neutropenia	[17]

A post-hoc analysis of the Phase 2 data revealed a significant difference in efficacy based on prior bevacizumab exposure:

Subgroup	ORR	Median PFS	Reference
Bevacizumab-naïve (n=13)	76.9%	14.9 months	[18]
Previously treated with bevacizumab (n=40)	10.0%	6.6 months	[18]

Experimental Protocols

In Vitro Cell Viability Assay

- Cell Lines: Isogenic KRAS-mutant and KRAS wild-type DLD1 colorectal cancer cells.

- Treatment: Cells were treated with varying concentrations of **Onvansertib** for 72 hours.
- Assay: Cell viability was assessed relative to a DMSO control.
- Analysis: Data were analyzed to determine the differential sensitivity of KRAS-mutant versus wild-type cells to **Onvansertib**.[\[15\]](#)

In Vitro Mitotic Arrest Assay

- Cell Lines: KRAS-mutant and KRAS wild-type DLD1 cells.
- Treatment: Cells were treated with 100 nmol/L **Onvansertib** or DMSO for 24 hours.
- Assay: The percentage of mitotic cells was determined by flow cytometry using staining for phospho-histone H3 (Ser28), a marker of mitosis.
- Analysis: The percentage of mitotic cells in the **Onvansertib**-treated group was compared to the control group for both cell lines.[\[15\]](#)

In Vivo Xenograft Study (Onvansertib and Irinotecan)

- Animal Model: BALB/c nude mice were inoculated with HCT116 (KRAS-mutant) colorectal cancer cells.
- Treatment Groups: Mice were randomized to receive vehicle, **Onvansertib**, irinotecan, or the combination of **Onvansertib** and irinotecan for 42 days.
- Endpoints: Tumor volumes and body weights were measured twice weekly.
- Analysis: Tumor volumes at day 42 were compared between the treatment groups using a one-way ANOVA with Tukey multiple comparison tests.[\[15\]](#)

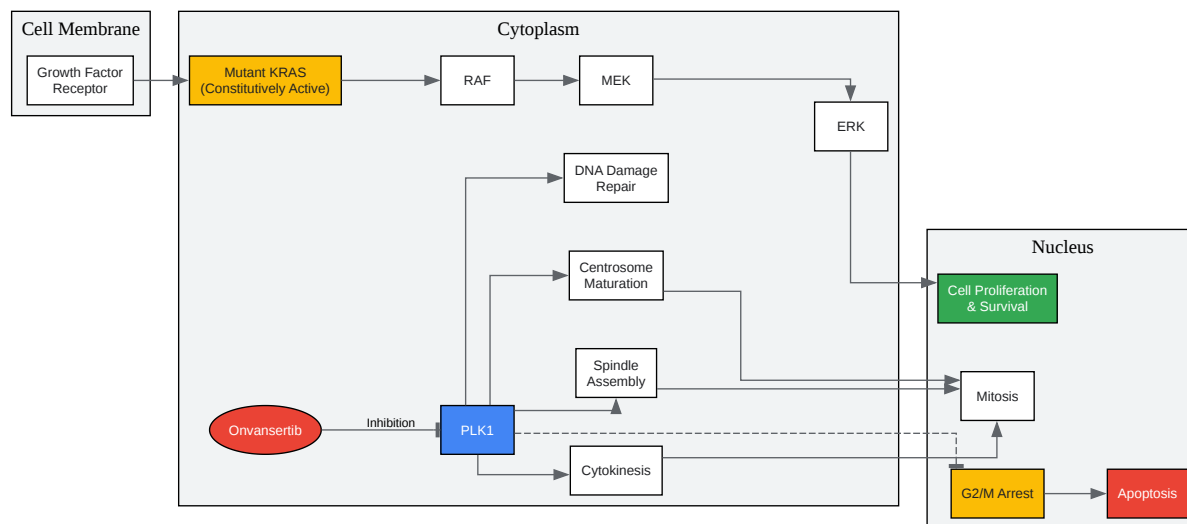
Clinical Trial Protocol (NCT03829410 - Phase 1b/2)

- Patient Population: Adult patients with histologically confirmed metastatic and unresectable KRAS-mutant colorectal cancer who had failed or were intolerant to first-line fluoropyrimidine and oxaliplatin-based therapy, with or without bevacizumab.[\[16\]](#)
- Treatment Regimen (Phase 2):

- **Onvansertib**: 15 mg/m² administered orally on days 1-5 and 15-19 of a 28-day cycle.[\[1\]](#)
- FOLFIRI: Standard dosing administered on days 1 and 15 of each cycle.[\[1\]](#)
- Bevacizumab: 5 mg/kg administered on days 1 and 15 of each cycle.[\[2\]](#)
- Primary Endpoint: Objective Response Rate (ORR) according to RECIST v1.1.[\[6\]](#)
- Secondary Endpoints: Progression-Free Survival (PFS), Duration of Response (DOR), and safety.[\[1\]](#)
- Exploratory Endpoint: Quantitation of KRAS circulating tumor DNA (ctDNA).[\[6\]](#)

Signaling Pathways and Experimental Workflows

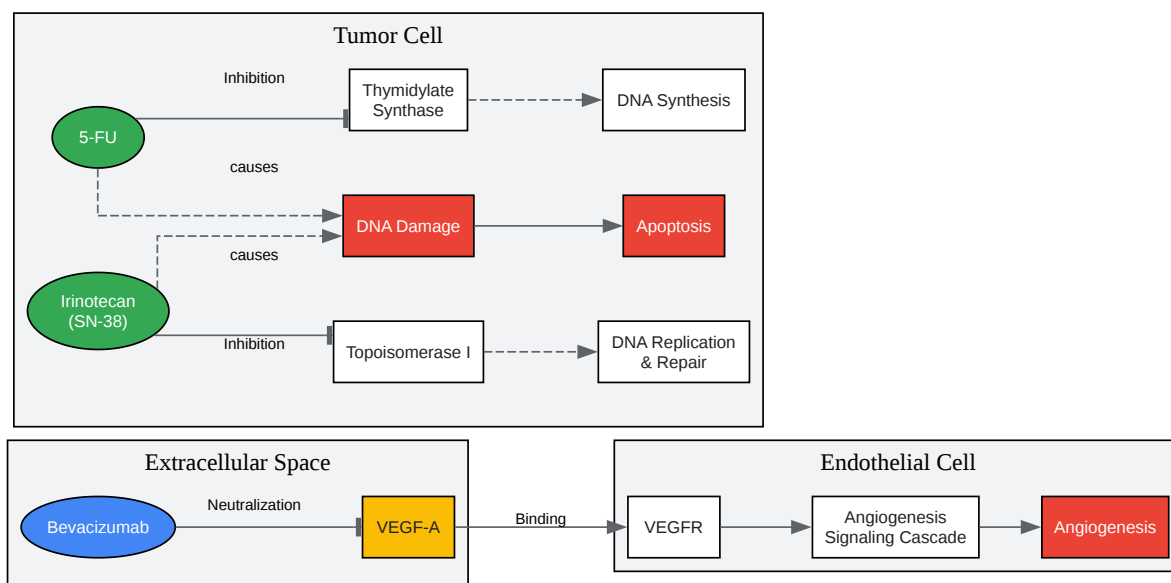
Signaling Pathways



Inhibition leads to

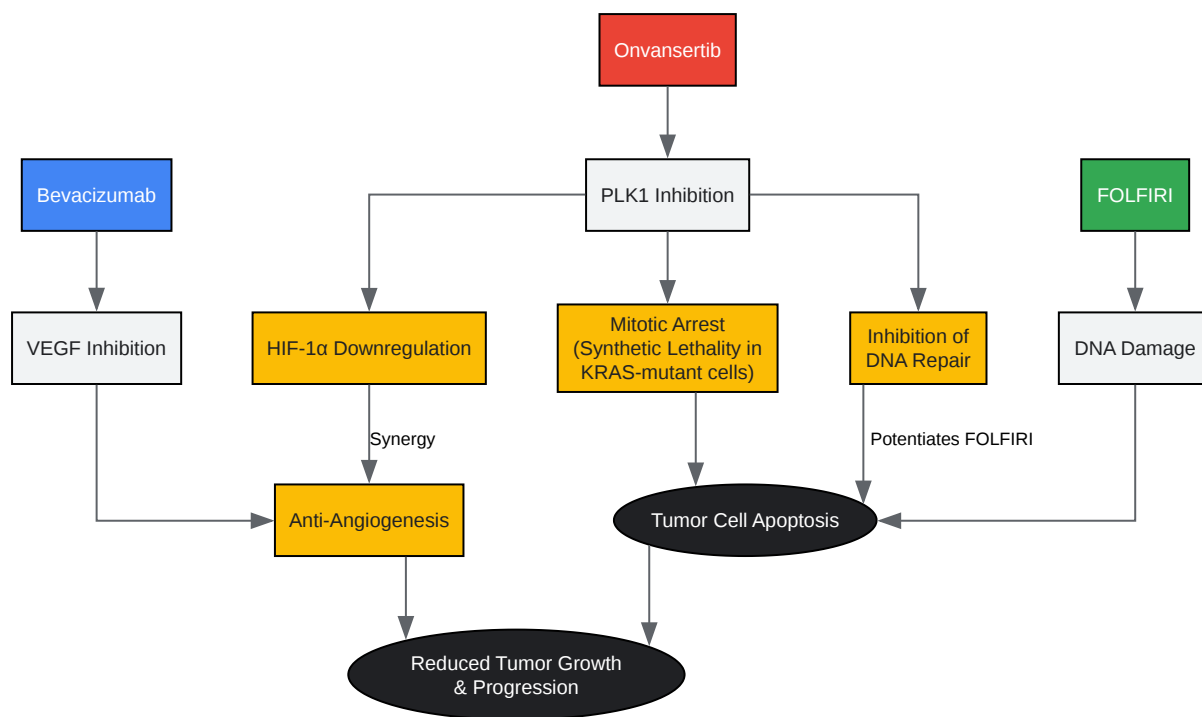
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Caption: **Onvansertib** inhibits PLK1, leading to mitotic disruption and apoptosis, particularly in KRAS-mutant cells.



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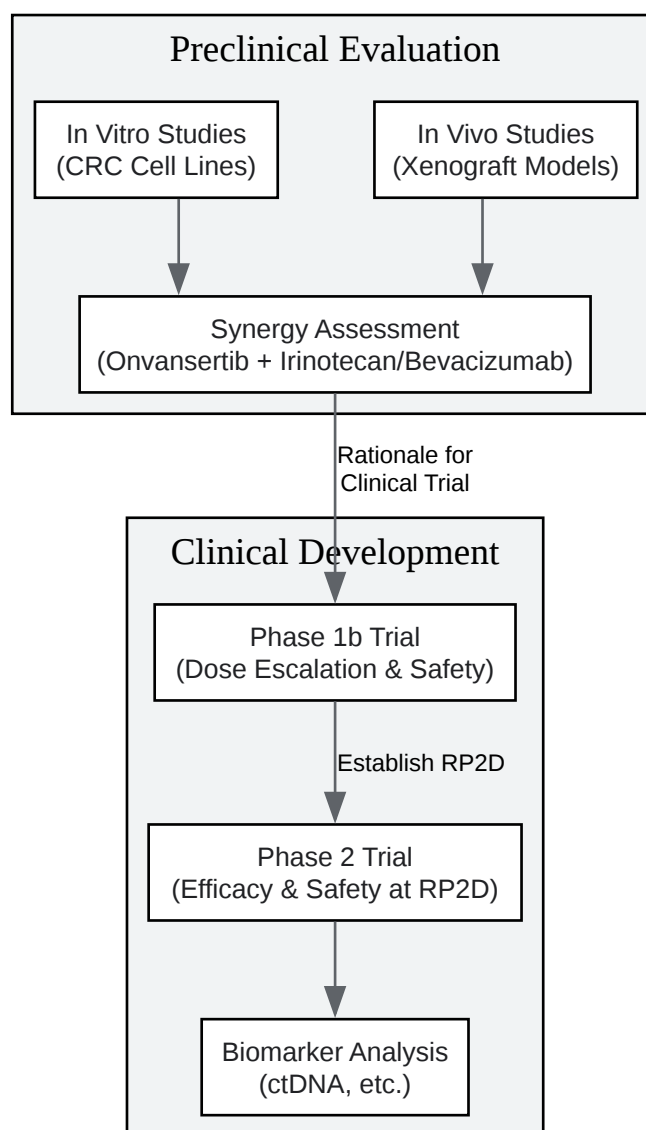
Caption: FOLFIRI induces DNA damage, while bevacizumab inhibits angiogenesis by targeting VEGF-A.



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Caption: Synergistic mechanisms of **Onvansertib**, FOLFIRI, and bevacizumab leading to enhanced anti-tumor activity.

Experimental Workflow



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Caption: A streamlined workflow for the preclinical to clinical development of the combination therapy.

Conclusion and Future Directions

The combination of **Onvansertib** with FOLFIRI and bevacizumab represents a rationally designed therapeutic strategy for patients with KRAS-mutant mCRC. By simultaneously targeting key pathways involved in cell division, DNA damage repair, and angiogenesis, this regimen has demonstrated promising efficacy in clinical trials, particularly in patients who are

bevacizumab-naïve. The significant improvement in ORR and PFS in this subgroup suggests a potential new standard of care for these patients.

Future research should focus on validating these findings in larger, randomized controlled trials. Further investigation into the mechanisms of resistance to this combination therapy is also warranted. The use of circulating tumor DNA as a predictive biomarker of response holds great promise for patient selection and monitoring treatment efficacy. The continued exploration of this and other PLK1 inhibitor-based combinations may lead to significant advancements in the treatment of KRAS-mutant and other difficult-to-treat cancers.

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